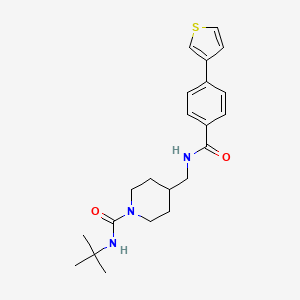

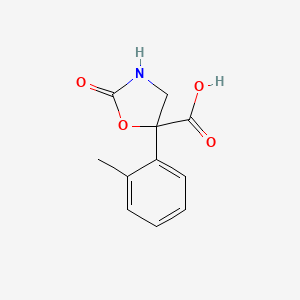

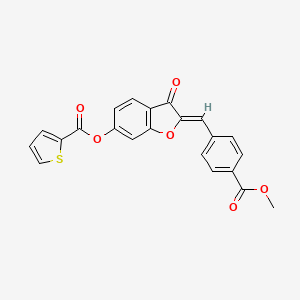

![molecular formula C18H17N3O7S B2590561 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one CAS No. 914232-00-1](/img/structure/B2590561.png)

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one, also known as MSNB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

Research has been conducted on the One-Pot Synthesis of heterocyclic compounds, demonstrating efficient preparative methods that involve components such as 2-nitrobenzaldehyde and nitrobenzyl bromides. These methodologies are crucial for generating complex molecules with potential pharmaceutical applications (Solano et al., 2011).

Studies on Thermische Reaktionen with azirines highlighted the formation of complex heterocycles through 1,3-dipolar cyclo-additions, showcasing the chemical versatility of nitrobenzyl-based compounds (Narasimhan et al., 1973).

Investigations into the Synthesis of Benz[d]oxazolones revealed that the heating of specific azides leads to reactions producing benz[d]oxazol-2(3H)-ones, demonstrating the potential for creating novel benzoxazolone derivatives with interesting properties (Ray & Ghosh, 2010).

Enaminonitriles in Heterocyclic Synthesis : This research shows how benzylcyanide and 4-nitrobenzylcyanide can be utilized in the synthesis of 1,3-diaryl-4-aminopyrazole derivatives, emphasizing the role of nitrobenzyl compounds in the construction of pyrazole cores (Medrasi et al., 2013).

The Preparation and Characterization of OxazEPine Compounds study focuses on synthesizing heterocyclic compounds starting from morpholine, 4-nitrobenzaldehyde, and other reagents, leading to products with potential antibacterial activity (Ahmed & Al-hashimi, 2016).

Chemical Interactions and Reactions

Research on Nickel and Zinc Complexes with heterocyclic ligands explores the assembly of supramolecular networks through hydrogen bonding, underscoring the significance of nitrobenzyl derivatives in the development of complex coordination compounds (Chen et al., 2009).

Studies on Nitrobenzyl Derivatives as Bioreductive Alkylating Agents examine the chemical reduction of these compounds, highlighting their potential as precursors for the formation of reactive intermediates with implications in medicinal chemistry (Kirkpatrick et al., 1986).

Propiedades

IUPAC Name |

6-morpholin-4-ylsulfonyl-3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7S/c22-18-20(12-13-1-3-14(4-2-13)21(23)24)16-6-5-15(11-17(16)28-18)29(25,26)19-7-9-27-10-8-19/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVQQYXASYDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

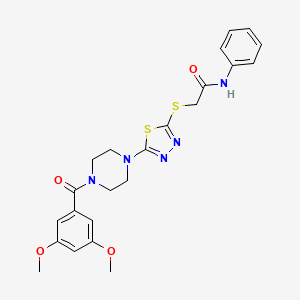

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

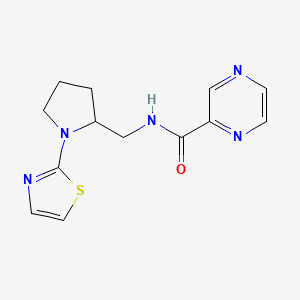

![6H-pyrido[3',2':4,5][1,3]thiazolo[2,3-b]quinazolin-6-one](/img/structure/B2590497.png)

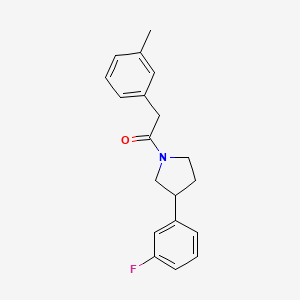

![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)

![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)